molecular formula C12H18N2O2 B1335721 2-(4-Isopropylphenoxy)propanohydrazide CAS No. 667412-84-2

2-(4-Isopropylphenoxy)propanohydrazide

Cat. No.: B1335721
CAS No.: 667412-84-2
M. Wt: 222.28 g/mol
InChI Key: BIIGHQRXOSJTAP-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)propanohydrazide is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol It is a hydrazide derivative, characterized by the presence of an isopropylphenoxy group attached to a propanohydrazide moiety

Scientific Research Applications

2-(4-Isopropylphenoxy)propanohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)propanohydrazide typically involves the reaction of 4-isopropylphenol with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenoxy derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)propanohydrazide
  • 2-(4-Ethylphenoxy)propanohydrazide
  • 2-(4-Tert-butylphenoxy)propanohydrazide

Uniqueness

2-(4-Isopropylphenoxy)propanohydrazide is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)10-4-6-11(7-5-10)16-9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIGHQRXOSJTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407572
Record name 2-(4-isopropylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-84-2
Record name 2-(4-isopropylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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